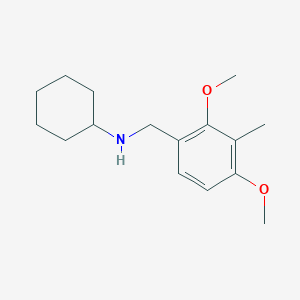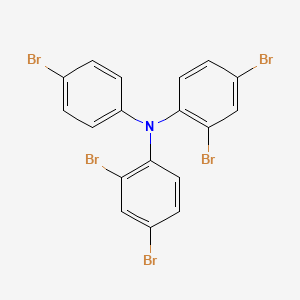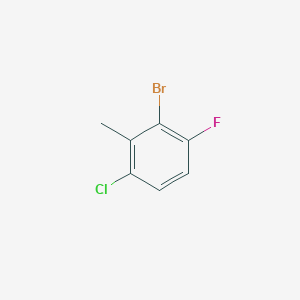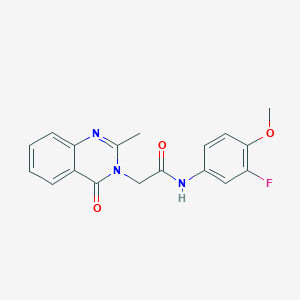
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine is an organic compound with the molecular formula C16H25NO2 It is characterized by the presence of a cyclohexanamine group attached to a benzyl ring substituted with two methoxy groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxy-3-methylbenzoic acid.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity. The cyclohexanamine moiety may interact with biological membranes or proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dimethoxybenzyl)cyclohexanamine
- N-(3,4-dimethoxybenzyl)cyclohexanamine
- N-(2,4,5-trimethoxybenzyl)cyclohexanamine
Uniqueness
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H25NO2 |
|---|---|
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H25NO2/c1-12-15(18-2)10-9-13(16(12)19-3)11-17-14-7-5-4-6-8-14/h9-10,14,17H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
VULUYNBGAAWYSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)CNC2CCCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol](/img/structure/B12503257.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12503264.png)
![Ethyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503268.png)
![2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B12503270.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(pyrrolidin-2-ylmethyl)thiourea](/img/structure/B12503273.png)
![3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid](/img/structure/B12503292.png)


![Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile](/img/structure/B12503316.png)

![{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile](/img/structure/B12503330.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12503348.png)
![3-(3-methoxypropyl)-2-(methylsulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12503349.png)
